molecular formula C23H28FN3O4S B2699671 N1-(2,4-dimethylphenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-17-4

N1-(2,4-dimethylphenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2699671
CAS RN: 898450-17-4
M. Wt: 461.55
InChI Key: NWNMRGVSNGEEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-dimethylphenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O4S and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Studies on related compounds often focus on chemical synthesis and reactivity, exploring the kinetics and mechanisms of reactions involving similar sulfonyl and piperidine structures. For instance, research on the kinetics of reactions involving piperidine bases in various solvents provides insights into how similar compounds might behave under different chemical conditions (Jarczewski et al., 1986). Similarly, the synthesis and reactivity of compounds with chlorosulfonyl and maleimide groups offer valuable information on potential synthetic pathways and reactive intermediates (Cremlyn & Nunes, 1987).

Pharmaceutical Applications

Compounds with sulfonyl and piperidin-2-yl groups often exhibit biological activities, making them subjects of pharmaceutical research. For example, flubendiamide and related compounds demonstrate significant insecticidal activity, highlighting the potential of similar structures in developing new pesticides or insecticides (Tohnishi et al., 2005). Another area of interest is the development of fluorescent molecular probes based on solvatochromic dyes, which could be relevant for compounds with similar sulfonyl groups, for studying biological events and processes (Diwu et al., 1997).

Neuropharmacology

Research on compounds targeting serotonin receptors, such as those involving sulfone derivatives of piperidinyl-phenyl ethers, underscores the potential neuropharmacological applications of structurally similar compounds in treating conditions like depression or anxiety (Wang et al., 2001).

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-16-6-11-21(17(2)15-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-9-7-18(24)8-10-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNMRGVSNGEEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-dimethylphenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

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